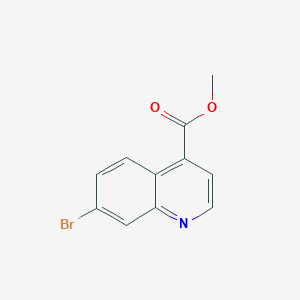

Methyl 7-bromoquinoline-4-carboxylate

Description

Properties

IUPAC Name |

methyl 7-bromoquinoline-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8BrNO2/c1-15-11(14)9-4-5-13-10-6-7(12)2-3-8(9)10/h2-6H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NAIDMSQWVCKHQE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C2C=CC(=CC2=NC=C1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80697538 | |

| Record name | Methyl 7-bromoquinoline-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80697538 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

266.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

220844-76-8 | |

| Record name | 4-Quinolinecarboxylic acid, 7-bromo-, methyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=220844-76-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl 7-bromoquinoline-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80697538 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Physical and chemical properties of Methyl 7-bromoquinoline-4-carboxylate

Introduction

The quinoline scaffold is a privileged heterocyclic motif that forms the core of numerous natural products and synthetic compounds with significant biological activities. Its derivatives are integral to medicinal chemistry, finding applications as antimalarial, anticancer, antibacterial, and anti-inflammatory agents.[1][2] Within this important class of molecules, Methyl 7-bromoquinoline-4-carboxylate emerges as a highly versatile and valuable building block for drug discovery and organic synthesis.

The strategic placement of the bromine atom at the 7-position and the methyl ester at the 4-position provides two distinct and orthogonal reactive handles. This dual functionality allows for sequential, site-selective modifications, making it an ideal starting material for the construction of complex molecular architectures and chemical libraries for high-throughput screening.[3] This guide provides an in-depth analysis of the physicochemical properties, spectroscopic characterization, chemical reactivity, and synthetic applications of this compound, offering a comprehensive resource for researchers, scientists, and professionals in drug development.

Core Physicochemical Properties

The fundamental properties of a compound dictate its behavior in both reactive and biological systems. The key identifiers and physical characteristics of this compound are summarized below.

| Property | Value | Source(s) |

| CAS Number | 220844-76-8 | [4][5] |

| Molecular Formula | C₁₁H₈BrNO₂ | [4][5] |

| Molecular Weight | 266.09 g/mol | [4][6] |

| Appearance | Solid | [5] |

| Purity | Typically ≥95% - 98% | [4][5] |

| Predicted Boiling Point | 368.7 ± 22.0 °C | [7] |

| Predicted Density | 1.557 ± 0.06 g/cm³ | [7] |

| Predicted pKa | 1.39 ± 0.27 | [7] |

Structural Elucidation

This compound consists of a bicyclic quinoline core. A bromine atom is substituted at the C7 position of the benzene ring, while a methyl carboxylate group is attached to the C4 position of the pyridine ring. This arrangement is crucial to its synthetic utility.

Caption: Structure of this compound.

Solubility Profile

Spectroscopic and Analytical Characterization

Unambiguous characterization is essential for verifying the identity and purity of a chemical compound. Spectroscopic techniques provide a fingerprint of the molecular structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy is a primary tool for structural confirmation. The spectrum of this compound will show characteristic signals for the aromatic protons on the quinoline ring and the methyl ester protons. The chemical shifts (δ) and coupling constants (J) provide definitive information about the substitution pattern.

-

Aromatic Region (δ ~7.5-9.0 ppm): Protons on the quinoline ring will appear in this region. The proton at C5, adjacent to the bromine-substituted C7, and the protons on the pyridine ring (C2, C3) will have distinct chemical shifts.

-

Methyl Region (δ ~4.0 ppm): The three protons of the methyl ester group (-OCH₃) will typically appear as a sharp singlet.

While a specific, publicly available spectrum for this exact compound is not provided in the search results, data for the parent compound, 7-Bromoquinoline-4-carboxylic acid, confirms a consistent pattern.[8]

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight of the compound. For this compound (C₁₁H₈BrNO₂), the expected molecular ion peak (M⁺) would be at m/z 266.09. A key feature in the mass spectrum will be the characteristic isotopic pattern of bromine. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio. This results in two prominent peaks in the mass spectrum for the molecular ion, [M]⁺ and [M+2]⁺, with almost equal intensity, which is a definitive indicator of the presence of a single bromine atom.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule. Key expected absorption bands include:

-

~1720-1740 cm⁻¹: A strong absorption band corresponding to the C=O (carbonyl) stretch of the ester group.

-

~1500-1600 cm⁻¹: Absorptions corresponding to the C=C and C=N stretching vibrations within the quinoline aromatic system.

-

~1100-1300 cm⁻¹: Bands associated with the C-O stretching of the ester.

-

~500-700 cm⁻¹: A band corresponding to the C-Br stretching vibration.

Chemical Reactivity and Synthetic Utility

The synthetic power of this compound lies in the differential reactivity of its two functional groups. This allows for a modular approach to building complex molecules.

Caption: Key synthetic transformations of the title compound.

Palladium-Catalyzed Cross-Coupling Reactions

The bromine atom at the C7 position is a prime site for palladium-catalyzed cross-coupling reactions, which are fundamental transformations in modern organic synthesis and drug discovery.[3][9] These reactions enable the formation of new carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity.

Exemplary Protocol: Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura coupling is a robust method for introducing aryl or heteroaryl substituents at the 7-position.[3]

-

Reaction Setup: To a flame-dried reaction vessel under an inert atmosphere (e.g., Argon or Nitrogen), add this compound (1.0 eq.), the desired arylboronic acid (1.1-1.5 eq.), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., Na₂CO₃ or K₂CO₃, 2-3 eq.).

-

Solvent Addition: Add a degassed solvent system, typically a mixture like Toluene/Ethanol/Water or Dioxane/Water.

-

Reaction Execution: Heat the mixture to reflux (typically 80-100 °C).

-

Monitoring (Self-Validation): The progress of the reaction must be monitored periodically by a suitable analytical method, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). This ensures the reaction proceeds to completion and allows for optimization of the reaction time, preventing the formation of byproducts.

-

Workup and Purification: Upon completion, cool the reaction mixture, dilute with water, and extract the product with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed, dried, and concentrated. The crude product is then purified, typically by column chromatography on silica gel.

Reactions at the Ester Group

The methyl ester at the C4 position can be readily transformed into other functional groups.

-

Hydrolysis: The ester can be hydrolyzed to the corresponding carboxylic acid (7-bromoquinoline-4-carboxylic acid) under basic (e.g., NaOH, LiOH) or acidic (e.g., HCl) conditions.[8][10] This carboxylic acid is a key intermediate itself, enabling further modifications.

-

Amidation: The resulting carboxylic acid can be coupled with a wide variety of amines using standard peptide coupling reagents (e.g., HATU, HBTU, EDC) to form amides. This is a common strategy in medicinal chemistry to modulate pharmacokinetic properties and explore structure-activity relationships (SAR).

Applications in Drug Discovery and Development

The quinoline core is a well-established pharmacophore. The ability to functionalize the 7-position of the quinoline ring system is particularly important for developing novel therapeutics.[1] Derivatives of 7-substituted quinolines have shown potential as inhibitors of various biological targets. For instance, related quinoline structures are investigated for their potential as antibacterial agents and in oncology research.[11][12]

This compound serves as an ideal starting point for generating a library of diverse compounds for screening. The synthetic pathways described above allow for the systematic variation of substituents at both the C7 and C4 positions, facilitating the exploration of the chemical space around the quinoline scaffold.

Caption: From building block to bioactive candidate workflow.

Handling, Storage, and Safety

As with any laboratory chemical, proper handling and storage are paramount to ensure safety and maintain the integrity of the compound.

-

Storage: this compound should be stored in a tightly sealed container in a dry, cool environment. For long-term stability, storage in a freezer at temperatures under -20°C is recommended.

-

Safety Precautions: This compound is associated with several hazard statements. It may be harmful if swallowed, cause skin and serious eye irritation, and may cause respiratory irritation.[13]

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.[13]

-

Handling: Handle in a well-ventilated area or a fume hood to avoid inhalation of dust or vapors.[13][14] Avoid contact with skin, eyes, and clothing.[13]

-

First Aid: In case of contact with skin, wash with plenty of water. If in eyes, rinse cautiously with water for several minutes. If inhaled, move the person to fresh air.[13][15] Seek medical attention if irritation persists or if swallowed.

-

Conclusion

This compound is a strategically designed chemical building block with significant potential in organic synthesis and medicinal chemistry. Its well-defined physicochemical properties and the orthogonal reactivity of its bromo and methyl ester functionalities provide a robust platform for the development of novel compounds. The synthetic protocols, particularly palladium-catalyzed cross-coupling reactions, offer reliable and versatile methods for creating diverse molecular libraries. This guide has provided a comprehensive overview of its properties, characterization, reactivity, and applications, underscoring its value to the scientific research and drug development community.

References

-

ChemUniverse. This compound [P83849]. [Link]

-

Chemsrc.com. This compound Price from Supplier Brand Shanghai Aladdin Biochemical Technology Co., LTD. [Link]

-

The Royal Society of Chemistry. Supporting Information. [Link]

-

ChemBK. Methyl 4-bromoquinoline-7-carboxylate. [Link]

-

SynZeal. Safety Data Sheet. [Link]

-

National Institutes of Health (NIH). Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics - PMC. [Link]

-

ResearchGate. Synthesis, Antimicrobial Activity and Molecular Docking Studies of 7-Bromoquinoline-5,8-dione containing Aryl sulphonamides. [Link]

-

PubChem. 2-Bromo-7-methylquinoline-4-carboxylic Acid | C11H8BrNO2 | CID 82184186. [Link]

-

ACG Publications. Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles. [Link]

-

Pharma-Planta Consortium. 7-Bromoquinoline-4-carboxylic acid. [Link]

-

eJournals of Academic Research & Reviews. 7-Bromoquinoline-4-carboxylic acid. [Link]

-

Ark Pharma Scientific Limited. methyl 4-bromoquinoline-7-carboxylate | CAS:1824048-33-0. [Link]

-

PubMed. Organic synthesis provides opportunities to transform drug discovery. [Link]

Sources

- 1. Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 3-Methylquinoline-4-carboxylic Acid|Research Compound [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. chemuniverse.com [chemuniverse.com]

- 5. This compound | CymitQuimica [cymitquimica.com]

- 6. This compound Price from Supplier Brand Shanghai Aladdin Biochemical Technology Co., LTD on Chemsrc.com [chemsrc.com]

- 7. chembk.com [chembk.com]

- 8. file.medchemexpress.com [file.medchemexpress.com]

- 9. Organic synthesis provides opportunities to transform drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. 7-Bromoquinoline-4-carboxylic acid | Pharma-Planta Consortium [pharma-planta.net]

- 11. chemshuttle.com [chemshuttle.com]

- 12. researchgate.net [researchgate.net]

- 13. synzeal.com [synzeal.com]

- 14. cdn.caymanchem.com [cdn.caymanchem.com]

- 15. capotchem.cn [capotchem.cn]

A Senior Application Scientist's Technical Guide to Methyl 7-bromoquinoline-4-carboxylate

Authored for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Methyl 7-bromoquinoline-4-carboxylate is a pivotal heterocyclic building block in modern medicinal chemistry. Its quinoline core is a well-established "privileged scaffold," frequently found in therapeutic agents, while the strategically positioned bromine atom and methyl ester group offer versatile handles for synthetic elaboration. This guide provides an in-depth analysis of this compound, from its fundamental properties and synthesis to its critical applications in drug discovery. We will explore the mechanistic rationale behind its use in constructing compound libraries for anticancer, antimalarial, and antibacterial research, and detail the necessary protocols for its synthesis, characterization, and handling.

Core Compound Identification and Physicochemical Properties

Precise identification and understanding of a compound's physical properties are the foundation of reproducible science. This compound is identified by the CAS Number 220844-76-8.[1][2] Its key properties are summarized below.

| Property | Value | Source(s) |

| CAS Number | 220844-76-8 | [1][2] |

| Molecular Formula | C₁₁H₈BrNO₂ | [1] |

| Molecular Weight | 266.09 g/mol | [1][2] |

| Appearance | Solid; White to off-white or gray to brown crystalline powder | [1][3][4] |

| Purity | Typically ≥95% | [5] |

| Solubility | Limited water solubility; soluble in methanol and ethyl acetate | [3] |

| Storage | Sealed in a dry environment, preferably in a freezer at -20°C |

Synthesis Strategy and Mechanistic Insight

While specific, detailed synthetic procedures for this compound are proprietary to chemical suppliers, its structure lends itself to established quinoline synthesis methodologies. A common approach involves the cyclization of an appropriately substituted aniline with a β-ketoester derivative. The choice of starting materials is critical and dictates the final substitution pattern.

A plausible synthetic workflow would involve the reaction of a bromo-substituted aniline with a suitable three-carbon carbonyl component, followed by esterification. The expertise in this synthesis lies in controlling the regioselectivity of the cyclization to yield the desired 7-bromo isomer. Modern synthetic methods may employ mixed lithium-magnesium reagents to functionalize a pre-formed quinoline core, offering a high degree of control under mild conditions.

Below is a generalized workflow illustrating the synthetic logic.

Caption: Generalized Synthetic Workflow for Target Compound.

The Central Role in Drug Discovery and Medicinal Chemistry

The true value of this compound lies in its utility as a versatile scaffold for creating novel molecules with therapeutic potential. The bromine atom at the 7-position is not merely a substituent; it is an active site for diversification.

A Gateway to Molecular Diversity via Palladium-Catalyzed Cross-Coupling

The C-Br bond at the 7-position is highly amenable to palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling.[6] This reaction is a cornerstone of modern medicinal chemistry, allowing for the precise and efficient formation of carbon-carbon bonds.

Expert Insight: The rationale for employing Suzuki coupling here is twofold. First, it allows for the introduction of a vast array of aryl and heteroaryl groups, enabling extensive exploration of the structure-activity relationship (SAR).[6] Second, the reaction conditions are generally mild and tolerant of many functional groups, preserving the integrity of the core quinoline ester structure. By systematically varying the boronic acid coupling partner, researchers can generate large libraries of novel compounds to screen for biological activity.

Applications in Oncology

The quinoline scaffold is a key feature in several approved anticancer agents. Derivatives of this compound have been investigated as leads for developing matrix metalloproteinase (MMP) inhibitors, which play a role in tumor invasion and metastasis.[3] Furthermore, the structurally related 2-phenylquinoline-4-carboxylic acid scaffold has been identified as a novel cap group for histone deacetylase (HDAC) inhibitors, a promising class of anticancer drugs.[6]

Applications in Antimalarial Drug Development

Quinoline-based compounds, such as chloroquine and quinine, are historically significant antimalarials. Research programs continue to leverage this scaffold. The development of quinoline-4-carboxamide derivatives has led to the discovery of compounds with multistage antimalarial activity and potent efficacy, highlighting the therapeutic relevance of the 4-substituted quinoline core.[7]

Applications in Antibacterial Research

This compound also serves as a building block for creating novel antibacterial agents.[3] Specifically, it has been used to synthesize inhibitors of bacterial dihydrofolate reductase (DHFR), a validated target for antibiotics. The bromine substituent can act as a bioisosteric replacement that enhances metabolic stability, a critical parameter in drug design.[3]

The following diagram illustrates the workflow from the core compound to a potential drug lead.

Caption: Drug Development Workflow Using the Target Reagent.

Quality Control and Analytical Characterization

A self-validating protocol ensures the identity and purity of the starting material, which is paramount for the integrity of subsequent research.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

Objective: To quantify the purity of the compound and detect any impurities.

-

Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid) is typically effective.

-

Column: C18 reverse-phase column.

-

Detection: UV detector at a wavelength where the quinoline chromophore absorbs strongly (e.g., ~254 nm).

-

Procedure:

-

Prepare a standard solution of the compound at a known concentration (e.g., 1 mg/mL) in a suitable solvent like methanol.

-

Inject a small volume (e.g., 5-10 µL) onto the HPLC system.

-

Run the gradient method to elute the compound and any impurities.

-

Validation: The purity is calculated based on the area percentage of the main peak relative to the total area of all peaks. A purity of ≥95% is standard for this reagent.[4][5]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

Objective: To confirm the chemical structure of the compound.

-

Solvent: Deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆).

-

Experiment: ¹H NMR (Proton NMR).

-

Procedure:

-

Dissolve a small sample (5-10 mg) in the deuterated solvent.

-

Acquire the ¹H NMR spectrum.

-

Validation: The resulting spectrum should be consistent with the expected structure of this compound.[4] Key features to look for include:

-

A singlet in the aromatic region for the proton at the 2-position.

-

Distinct signals in the aromatic region corresponding to the protons on the benzene ring.

-

A singlet around 3.9-4.1 ppm corresponding to the methyl ester (–OCH₃) protons.

-

The integration of these signals should match the number of protons in the structure.

-

-

Safety, Handling, and Storage

Proper handling is essential for laboratory safety and maintaining compound integrity.

-

Hazard Classification: The compound is associated with GHS07 (Exclamation Mark) pictogram.

-

Hazard Statements:

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

-

-

Precautionary Measures:

-

Use in a well-ventilated area or fume hood.

-

Wear appropriate personal protective equipment (PPE), including chemical splash goggles and acid-resistant gloves.[3]

-

Avoid inhalation of dust and contact with skin and eyes.

-

-

Storage: Store in a tightly sealed container in a cool, dry place, ideally in a freezer under -20°C to prevent degradation.

Conclusion

This compound is more than a simple chemical reagent; it is a powerful and enabling tool for drug discovery. Its robust quinoline core, combined with the synthetically versatile bromine handle, provides an ideal starting point for the systematic design and synthesis of novel therapeutic candidates. A thorough understanding of its properties, synthetic utility, and analytical validation is crucial for any researcher aiming to leverage this scaffold to address pressing challenges in medicine.

References

-

This compound [P83849]. ChemUniverse. [Link]

-

2-Bromo-7-methylquinoline-4-carboxylic Acid | C11H8BrNO2. PubChem. [Link]

-

methyl 4-bromoquinoline-7-carboxylate | CAS:1824048-33-0. Ark Pharma Scientific Limited. [Link]

-

This compound, 95% Purity, C11H8BrNO2, 5 grams. CP Lab Safety. [Link]

-

Methyl quinoline-7-carboxylate | C11H9NO2. PubChem. [Link]

-

Discovery of a Quinoline-4-carboxamide Derivative with a Novel Mechanism of Action, Multistage Antimalarial Activity, and Potent in Vivo Efficacy. National Institutes of Health (NIH). [Link]

-

Synthesis of 7-Chloroquinoline Derivatives Using Mixed Lithium-Magnesium Reagents. Baxendale Group - Durham University. [Link]

Sources

- 1. This compound | CymitQuimica [cymitquimica.com]

- 2. chemuniverse.com [chemuniverse.com]

- 3. chemshuttle.com [chemshuttle.com]

- 4. file.medchemexpress.com [file.medchemexpress.com]

- 5. calpaclab.com [calpaclab.com]

- 6. benchchem.com [benchchem.com]

- 7. Discovery of a Quinoline-4-carboxamide Derivative with a Novel Mechanism of Action, Multistage Antimalarial Activity, and Potent in Vivo Efficacy - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Strategic Selection of Starting Materials for the Synthesis of 7-Bromoquinoline-4-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

Executive Summary: The Strategic Importance of 7-Bromoquinoline-4-carboxylic Acid

The quinoline-4-carboxylic acid scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents, particularly in the fields of antibacterial and anticancer research. The specific introduction of a bromine atom at the 7-position creates a key intermediate, 7-bromoquinoline-4-carboxylic acid. This functional group serves two primary purposes: it can modulate the electronic and lipophilic properties of the final molecule, potentially enhancing its biological activity and pharmacokinetic profile, and it provides a versatile synthetic handle for further molecular elaboration through cross-coupling reactions.

The efficient synthesis of this target molecule is therefore of critical interest. The selection of starting materials is the most consequential decision in this process, directly dictating the synthetic route, overall yield, cost, and scalability. This guide provides an in-depth analysis of the primary synthetic pathways, focusing on the strategic evaluation of starting materials to empower researchers in making informed, causality-driven decisions for their specific research and development goals.

Retrosynthetic Analysis: Deconstructing the Target

A logical retrosynthetic analysis of 7-bromoquinoline-4-carboxylic acid reveals two primary strategic disconnections, giving rise to the major synthetic families.

The Gould-Jacobs Reaction: A Senior Application Scientist's Guide to Quinoline Synthesis

Introduction: The Enduring Relevance of the Gould-Jacobs Reaction in Modern Chemistry

First described in 1939 by R. Gordon Gould and Walter A. Jacobs, the Gould-Jacobs reaction has established itself as a cornerstone in heterocyclic chemistry for the synthesis of 4-hydroxyquinolines and their corresponding quinolone tautomers.[1][2] This robust and versatile reaction has profound implications in medicinal chemistry and drug development, as the quinoline scaffold is a privileged structure found in a vast array of therapeutic agents, including antimalarials, antibacterials, and anti-inflammatory drugs.[3][4] This guide provides an in-depth technical analysis of the Gould-Jacobs reaction, offering field-proven insights into its mechanism, practical execution, and strategic applications for researchers, scientists, and professionals in drug development.

Core Principles and Mechanistic Insights

The Gould-Jacobs reaction is a multi-step synthesis that begins with the condensation of an aniline with an alkoxymethylenemalonate ester, typically diethyl ethoxymethylenemalonate (DEEM).[1][5] The resulting anilidomethylenemalonate intermediate is then subjected to a high-temperature thermal cyclization to form the quinoline ring system. Subsequent saponification and decarboxylation yield the final 4-hydroxyquinoline product.[1][3]

The reaction mechanism can be dissected into four key stages:

-

Condensation: The reaction is initiated by a nucleophilic attack of the aniline's amino group on the electron-deficient double bond of the DEEM. This is followed by the elimination of an ethanol molecule to form a stable anilidomethylenemalonate intermediate.[5]

-

Thermal Cyclization: This is the critical, energy-intensive step of the reaction, typically requiring temperatures above 250 °C. It proceeds via a 6-electron electrocyclization to form the quinoline ring.[3] There is evidence to suggest the involvement of a ketene intermediate in this stage, particularly under drastic thermal conditions.[6]

-

Saponification: The resulting 4-hydroxy-3-carboalkoxyquinoline is then treated with a strong base, such as sodium hydroxide, to hydrolyze the ester group to a carboxylic acid.[1]

-

Decarboxylation: The final 4-hydroxyquinoline is obtained by heating the quinoline-3-carboxylic acid, which leads to the loss of carbon dioxide.[1] The product exists in a tautomeric equilibrium with its 4-oxo form, the 4-quinolone.[1]

Caption: The reaction pathway of the Gould-Jacobs synthesis.

Strategic Considerations in Experimental Design

The success of a Gould-Jacobs reaction hinges on careful consideration of several experimental parameters. As a self-validating system, each choice in the protocol directly impacts the yield, purity, and scalability of the synthesis.

Solvent Selection: More Than Just a Medium

The high temperatures required for the cyclization step necessitate the use of high-boiling, inert solvents. Diphenyl ether (b.p. 259 °C) and Dowtherm A (a eutectic mixture of diphenyl ether and biphenyl) are the most commonly employed solvents.[3][6] The choice of solvent is critical for several reasons:

-

Temperature Control: These solvents can be heated to the required temperatures for cyclization without significant decomposition.

-

Heat Transfer: They provide a stable and uniform heat transfer medium, which is crucial for preventing localized overheating and the formation of side products.

-

Solubility: They effectively dissolve the anilidomethylenemalonate intermediate, ensuring a homogeneous reaction mixture.

-

Product Isolation: Upon cooling, the desired 4-hydroxy-3-carboethoxyquinoline product often precipitates from the solvent, simplifying the initial purification.[3]

While effective, these solvents can be challenging to remove completely from the final product. A thorough wash with a non-polar solvent like cyclohexane or hexane is essential during workup.[3]

Regioselectivity: Directing the Cyclization

When using asymmetrically substituted anilines, the cyclization can occur at either of the two ortho positions, potentially leading to a mixture of regioisomers. The outcome is governed by both steric and electronic factors.[6] The Gould-Jacobs reaction is particularly effective for anilines with electron-donating groups at the meta-position, which favors cyclization at the less sterically hindered ortho position.[1] Conversely, anilines with strong electron-withdrawing groups can be less reactive and may require more forcing conditions.

Modern Advancements: The Advent of Microwave-Assisted Synthesis

While the classical thermal approach is robust, it often suffers from long reaction times and the use of high-boiling, difficult-to-remove solvents. Microwave-assisted synthesis has emerged as a powerful alternative, offering several advantages:

-

Rapid Heating: Microwaves directly heat the reaction mixture, leading to a dramatic reduction in reaction times from hours to minutes.

-

Improved Yields: The rapid and efficient heating can minimize the formation of degradation byproducts, often resulting in higher isolated yields.[7]

-

Solvent-Free Conditions: In some cases, the reaction can be run neat, with an excess of the DEEM acting as both a reagent and a solvent, simplifying purification.[8]

The optimization of microwave-assisted Gould-Jacobs reactions requires careful consideration of both temperature and reaction time to maximize yield and prevent product degradation.[7]

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for both the classical and microwave-assisted Gould-Jacobs reaction.

Protocol 1: Classical High-Temperature Synthesis

This protocol utilizes a high-boiling inert solvent to achieve the necessary temperature for cyclization.

Materials:

-

Aniline or substituted aniline

-

Diethyl ethoxymethylenemalonate (DEEM)

-

Diphenyl ether or Dowtherm A

-

Sodium hydroxide (NaOH)

-

Hydrochloric acid (HCl)

-

Cyclohexane or hexane

-

Reaction flask with reflux condenser and heating mantle

Procedure:

-

Condensation: In a round-bottom flask, combine the aniline (1.0 eq) and DEEM (1.0-1.2 eq). Heat the mixture at 100-130 °C for 1-2 hours. Monitor the reaction by TLC to confirm the formation of the anilidomethylenemalonate intermediate. Remove the ethanol byproduct under reduced pressure.

-

Cyclization: Dissolve the crude intermediate in a high-boiling solvent (e.g., diphenyl ether, approx. 5-10 mL per gram of intermediate) in a reaction flask equipped with a reflux condenser. Heat the solution to a vigorous reflux (ca. 250 °C) for 30-60 minutes.

-

Isolation of the Intermediate Ester: Cool the reaction mixture to room temperature. The 4-hydroxy-3-carboethoxyquinoline product should precipitate. Add a non-polar solvent like cyclohexane to facilitate further precipitation. Collect the solid by filtration, wash thoroughly with the non-polar solvent to remove the high-boiling solvent, and dry under vacuum.

-

Saponification: Suspend the dried 4-hydroxy-3-carboethoxyquinoline in a 10% aqueous solution of NaOH. Heat the mixture to reflux for 1-2 hours until hydrolysis is complete (monitored by TLC).

-

Acidification: Cool the reaction mixture and acidify with concentrated HCl to precipitate the quinoline-3-carboxylic acid. Collect the solid by filtration, wash with cold water, and dry.

-

Decarboxylation: Place the dried quinoline-3-carboxylic acid in a suitable flask and heat it above its melting point (typically 200-250 °C) until the evolution of carbon dioxide ceases. The crude 4-hydroxyquinoline can be purified by recrystallization.

Protocol 2: Microwave-Assisted Synthesis

This protocol offers a significant improvement in reaction time and often in yield, using a dedicated microwave synthesis system.

Materials:

-

Aniline or substituted aniline

-

Diethyl ethoxymethylenemalonate (DEEM)

-

Microwave synthesis vial with a magnetic stir bar

-

Acetonitrile (for washing)

Procedure:

-

Reaction Setup: In a 2.5 mL microwave vial, add the aniline (e.g., 0.16 mL, 2.0 mmol) and DEEM (e.g., 1.21 mL, 6.0 mmol).[7] The excess DEEM can serve as both a reagent and a solvent.

-

Microwave Irradiation: Seal the vial and place it in the microwave reactor. Heat the mixture to the desired temperature and hold for the specified time (see Table 1 for optimization data).

-

Isolation: After the reaction is complete, cool the vial to room temperature. A precipitate of the product should form.

-

Purification: Filter the solid product and wash it with ice-cold acetonitrile (3 mL). Dry the resulting solid under vacuum. The product can be analyzed by HPLC-MS to determine purity and confirm its identity.[7]

Caption: Key named reactions for the synthesis of the quinoline core.

-

Conrad-Limpach Synthesis: Similar to the Gould-Jacobs, this reaction also produces 4-hydroxyquinolines but starts from anilines and β-ketoesters. It also requires high temperatures for cyclization. [6]* Skraup Synthesis: This reaction produces quinolines (not necessarily 4-hydroxyquinolines) from anilines, glycerol, sulfuric acid, and an oxidizing agent. The conditions are often harsh and can be hazardous.

-

Doebner-von Miller Reaction: This method uses anilines and α,β-unsaturated carbonyl compounds and is considered a modification of the Skraup synthesis with generally better control.

-

Friedländer Synthesis: This involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group.

The Gould-Jacobs reaction remains a preferred method for the synthesis of 4-hydroxyquinolines due to its reliability and the commercial availability of the starting materials.

Conclusion

The Gould-Jacobs reaction, despite its age, remains a highly relevant and powerful tool in the arsenal of the synthetic chemist. Its ability to reliably produce the 4-hydroxyquinoline core makes it indispensable for the synthesis of numerous pharmaceutical agents. The evolution of the reaction, particularly with the advent of microwave-assisted techniques, has addressed many of the limitations of the classical method, making it more efficient, faster, and more amenable to the demands of modern drug discovery and development. This guide provides a comprehensive framework for understanding and implementing the Gould-Jacobs reaction, empowering researchers to leverage this classic transformation to its full potential.

References

-

Gould, R. G.; Jacobs, W. A. The Synthesis of Certain Substituted Quinolines and 5,6-Benzoquinolines. J. Am. Chem. Soc.1939 , 61 (10), 2890–2895. [Link]

-

Prajapati, S. M.; Patel, K. D.; Vekariya, R. H.; Panchal, S. N.; Patel, H. D. Recent advances in the synthesis of quinolines: a review. RSC Adv.2014 , 4, 24463-24476. [Link]

-

Taywade, M. S.; Thakre, P. D.; Dharpure, P. N.; Khan, M. Quinoline Derivatives: A Comprehensive Review of Synthesis, Biological Activities, and Pharmaceutical Applications. International Journal of Pharmaceutical and Phytopharmacological Research2024 , 15 (3), 35-51. [Link]

-

De, D.; Krogstad, D. J. Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. RSC Adv.2020 , 10, 23464-23491. [Link]

-

Kushwaha, P. Quinoline as a Privileged Structure: A Recent Update on Synthesis and Biological Activities. Curr. Top. Med. Chem.2024 , 24 (27), 2377-2419. [Link]

-

Biotage. AN56 Gould Jacobs Quinoline forming reaction: A Comparison of Heating using Microwave Irradiation to 250 oC and 300 oC. [Link]

-

Bednarczyk, D.; Staszewska-Krajewska, O.; Wolska, I.; Stawinski, J. Quinolin-4-ones: Methods of Synthesis and Application in Medicine. Molecules2024 , 29(1), 163. [Link]

-

Zaman, A. U.; Khan, M. A.; Munawar, M. A.; Athar, M. M.; Pervaiz, M.; Pervaiz, A. Microwave Assisted Gould-Jacobs Reaction for Synthesis of 3-Acetyl-4-hydroxyquinoline Derivatives. Asian J. Chem.2015 , 27 (8), 2823-2826. [Link]

-

Wikipedia. Gould–Jacobs reaction. [Link]

Sources

- 1. Gould–Jacobs reaction - Wikipedia [en.wikipedia.org]

- 2. Gould-Jacobs Reaction [drugfuture.com]

- 3. benchchem.com [benchchem.com]

- 4. Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. mdpi.com [mdpi.com]

- 7. ablelab.eu [ablelab.eu]

- 8. researchgate.net [researchgate.net]

A Comprehensive Spectroscopic Guide to Methyl 7-bromoquinoline-4-carboxylate

Abstract

This technical guide provides an in-depth analysis of the key spectroscopic data for Methyl 7-bromoquinoline-4-carboxylate (CAS No: 220844-76-8), a heterocyclic compound of interest in medicinal chemistry and materials science.[1][2][3] As a quinoline derivative, its structural elucidation is paramount for understanding its reactivity, potential biological activity, and role as a synthetic intermediate.[4] This document presents a holistic interpretation of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. The causality behind the observed spectral features is explained, providing researchers, scientists, and drug development professionals with a definitive reference for the characterization of this molecule and related structures.

Molecular Structure and Spectroscopic Overview

This compound possesses a rigid, bicyclic aromatic core with two key functional groups: a bromine atom at the C7 position and a methyl ester at the C4 position. These features impart distinct and predictable signatures in various spectroscopic analyses.

-

Quinoline Core: A fused aromatic system comprising a benzene ring and a pyridine ring. This extensive π-system dictates the chemical shifts observed in the aromatic region of the NMR spectrum.

-

Methyl Ester Group (-COOCH₃): This group is responsible for a strong carbonyl (C=O) stretch in the IR spectrum and characteristic signals for the methyl and carbonyl carbons in the ¹H and ¹³C NMR spectra, respectively. Its fragmentation is a key pathway in mass spectrometry.

-

Bromo Substituent (-Br): The bromine atom influences the electronic environment of the adjacent aromatic protons and carbons. Critically, its natural isotopic abundance (⁷⁹Br and ⁸¹Br) creates a signature M+2 peak in the mass spectrum, which is a definitive diagnostic tool.[5]

Below is the annotated chemical structure, which will serve as a reference for the subsequent spectral assignments.

Caption: Labeled structure of this compound.

Synthesis and Sample Preparation Protocol

For accurate spectroscopic analysis, the purity of the analyte is critical. This compound is typically synthesized from its corresponding carboxylic acid, which can be prepared via established methods like the Pfitzinger or Doebner reactions.[4]

Step-by-Step Esterification:

-

Dissolution: Suspend 7-bromoquinoline-4-carboxylic acid (1.0 eq) in anhydrous methanol (20-30 mL per gram of acid).

-

Catalysis: Cool the suspension in an ice bath and slowly add thionyl chloride (SOCl₂) (2.0-3.0 eq) dropwise. Rationale: Thionyl chloride reacts with methanol to form HCl in situ, which protonates the carboxylic acid, and also converts the acid to a more reactive acyl chloride intermediate, accelerating the esterification process.

-

Reaction: Remove the ice bath and heat the mixture to reflux for 4-6 hours, monitoring by TLC until the starting material is consumed.

-

Work-up: Cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

-

Neutralization: Re-dissolve the residue in ethyl acetate and wash sequentially with a saturated sodium bicarbonate (NaHCO₃) solution to neutralize excess acid, followed by brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent. Purify the resulting crude solid by column chromatography (e.g., silica gel, eluting with a hexane/ethyl acetate gradient) or recrystallization to yield pure this compound. The final product should be a solid.[1][2]

Integrated Spectroscopic Workflow

A robust structural confirmation relies on the synergy of multiple analytical techniques. The following workflow illustrates the logical progression from sample preparation to final data integration.

Caption: Workflow for the spectroscopic characterization of a synthesized compound.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation corresponding to bond vibrations.[6]

Interpretation of the IR Spectrum: The spectrum is dominated by absorptions from the ester group and the aromatic quinoline core.

| Wavenumber (cm⁻¹) | Intensity | Assignment | Rationale |

| ~3100-3000 | Medium-Weak | Aromatic C-H Stretch | Vibrations of C-H bonds on the quinoline ring. Absorptions above 3000 cm⁻¹ are characteristic of sp² C-H bonds.[7][8] |

| ~2955 | Weak | Aliphatic C-H Stretch | Symmetric and asymmetric stretching of the C-H bonds in the methyl (-CH₃) group of the ester.[7] |

| ~1725 | Strong, Sharp | C=O Ester Stretch | This is a highly diagnostic peak for the carbonyl group. Its position indicates conjugation with the aromatic quinoline system, which lowers the frequency from a typical saturated ester (~1735 cm⁻¹).[8][9] |

| ~1600, ~1570, ~1480 | Medium-Strong | Aromatic C=C Ring Stretch | Skeletal vibrations of the fused quinoline ring system.[10][11] |

| ~1250, ~1100 | Strong | C-O Ester Stretch | Asymmetric and symmetric C-O-C stretching vibrations of the ester functional group.[8][9] |

| Below 900 | Medium-Strong | Aromatic C-H Out-of-Plane Bending | These peaks in the fingerprint region can provide information about the substitution pattern of the aromatic rings.[10] |

| ~700-500 | Weak-Medium | C-Br Stretch | The carbon-bromine bond vibration occurs at low frequency and can be difficult to assign definitively from other peaks in the fingerprint region.[12] |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the detailed carbon-hydrogen framework of an organic molecule. Analyses are typically performed in a deuterated solvent such as deuterochloroform (CDCl₃).

¹H NMR Spectroscopy

The ¹H NMR spectrum provides information on the number of distinct proton environments, their electronic surroundings (chemical shift), the number of neighboring protons (multiplicity), and their relative quantities (integration).

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~9.1 | d | 1H | H-2 | This proton is adjacent to the electronegative nitrogen and is strongly deshielded. It appears as a doublet due to coupling with H-3. |

| ~8.5 | d | 1H | H-8 | This proton is ortho to the bromine atom and shows a characteristic doublet coupling to H-6. |

| ~8.3 | s | 1H | H-5 | This proton is a singlet (or a very narrow doublet) as its primary coupling would be a small meta-coupling to H-6 and H-8. |

| ~7.8 | dd | 1H | H-6 | This proton is coupled to both H-5 (meta) and H-8 (ortho), resulting in a doublet of doublets. |

| ~7.6 | d | 1H | H-3 | Coupled to H-2, resulting in a doublet. It is less deshielded than H-2. |

| ~4.0 | s | 3H | -OCH₃ | The three protons of the methyl ester group are equivalent and have no adjacent protons, resulting in a sharp singlet. This is a key diagnostic signal. |

Note: Predicted chemical shifts are estimates. The actual spectrum may show slight variations. The residual solvent peak for CDCl₃ appears at δ 7.26 ppm.[13]

¹³C NMR Spectroscopy

The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule.

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~166 | C=O (Ester) | The carbonyl carbon is highly deshielded and appears far downfield. This is a characteristic chemical shift for an ester carbonyl.[14][15] |

| ~150-120 | Quinoline C | The nine carbons of the quinoline ring appear in the aromatic region. Specific assignments are complex, but C-2, C-4, and C-8a, being adjacent to nitrogen or part of the fusion, are typically downfield. |

| ~125 | C-7 (C-Br) | The carbon directly bonded to the bromine atom is observed in the aromatic region. Its chemical shift is influenced by the halogen's electronegativity and heavy atom effect. |

| ~53 | -OCH₃ | The methyl carbon of the ester appears in the aliphatic region, a typical value for a methyl ester. |

Note: The CDCl₃ solvent peak appears as a triplet centered at δ 77.16 ppm.[14] Quaternary carbons (C-4, C-4a, C-7, C-8a) will typically show weaker signals than protonated carbons.

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight of a compound and offers structural clues based on its fragmentation patterns.[16][17] For halogenated compounds, MS is particularly powerful.

Interpretation of the Mass Spectrum: The most critical feature in the mass spectrum of this compound is the molecular ion region.

| m/z Value | Assignment | Rationale |

| ~265 & ~267 | [M]⁺ & [M+2]⁺ | These two peaks represent the molecular ion. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 natural abundance.[5][18] This results in two molecular ion peaks separated by 2 m/z units, with nearly equal intensity (a "doublet"). This pattern is definitive proof of the presence of a single bromine atom in the molecule.[5][19] |

| ~234 & ~236 | [M - OCH₃]⁺ | Corresponds to the loss of a methoxy radical (•OCH₃, 31 Da). The bromine isotope pattern is retained in this fragment. |

| ~206 & ~208 | [M - COOCH₃]⁺ | Corresponds to the loss of the entire carbomethoxy radical (•COOCH₃, 59 Da). The bromine isotope pattern is retained. |

| 186 | [M - Br]⁺ | Loss of a bromine radical (•Br, 79 or 81 Da). This fragment will appear as a single peak, not a doublet. |

| 127 | [C₉H₆N]⁺ | Represents the quinoline ring fragment after loss of both the bromine and the ester group. |

The expected fragmentation pathways and the iconic bromine isotope pattern are visualized below.

Caption: Key fragmentation pathways for this compound.

Conclusion

The collective evidence from IR, NMR, and MS provides an unambiguous structural confirmation of this compound.

-

IR spectroscopy confirms the presence of the key ester (C=O at ~1725 cm⁻¹) and aromatic functionalities.

-

NMR spectroscopy elucidates the precise arrangement of all hydrogen and carbon atoms, confirming the 7-bromo and 4-carboxylate substitution pattern on the quinoline core.

-

Mass spectrometry verifies the molecular weight (266.09 g/mol ) and definitively proves the presence of a single bromine atom through the characteristic 1:1 ratio of the [M]⁺ and [M+2]⁺ peaks.

This guide serves as a validated reference, empowering researchers to confidently identify and characterize this compound in their scientific endeavors.

References

- 1. This compound | 220844-76-8 [sigmaaldrich.com]

- 2. This compound | CymitQuimica [cymitquimica.com]

- 3. chemuniverse.com [chemuniverse.com]

- 4. researchgate.net [researchgate.net]

- 5. m.youtube.com [m.youtube.com]

- 6. Interpreting Infrared Spectra - Specac Ltd [specac.com]

- 7. Interpreting IR Spectra [chemistrysteps.com]

- 8. www1.udel.edu [www1.udel.edu]

- 9. 12.6 Infrared Spectra of Some Common Functional Groups – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 10. The Astrophysics & Astrochemistry Laboratory: Mid-IR spectra of Quinoline and Phenanthridine [astrochem.org]

- 11. researchgate.net [researchgate.net]

- 12. 5,8-Quinolinedione Attached to Quinone Derivatives: XRD Diffraction, Fourier Transform Infrared Spectra and Computational Analysis [mdpi.com]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 15. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 16. chemguide.co.uk [chemguide.co.uk]

- 17. chem.libretexts.org [chem.libretexts.org]

- 18. scholar.ulethbridge.ca [scholar.ulethbridge.ca]

- 19. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide on the Molecular Structure and Conformation of Methyl 7-bromoquinoline-4-carboxylate

Distribution: For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the molecular structure and conformational properties of Methyl 7-bromoquinoline-4-carboxylate, a heterocyclic compound of significant interest in medicinal chemistry and materials science. This document delineates its structural features, predicted spectroscopic signatures, and conformational landscape, drawing upon established principles of organic chemistry, spectroscopic techniques, and computational modeling. Detailed, field-proven protocols for its synthesis and characterization are provided to ensure scientific integrity and reproducibility. This guide is intended to serve as a valuable resource for researchers engaged in the design and development of novel quinoline-based therapeutic agents and functional materials.

Introduction: The Significance of the Quinoline Scaffold

The quinoline ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous natural and synthetic bioactive compounds. Its unique electronic properties and ability to participate in various intermolecular interactions make it a versatile building block for the development of therapeutic agents with a wide spectrum of activities, including antimalarial, anticancer, antibacterial, and anti-inflammatory properties. The substituent pattern on the quinoline ring plays a crucial role in modulating its biological activity and physicochemical properties.

This compound, with its bromine substituent on the benzene ring and a methyl carboxylate group on the pyridine ring, presents a unique combination of electronic and steric features that are ripe for exploration in drug discovery programs.[1] Understanding its three-dimensional structure and conformational flexibility is paramount for elucidating its structure-activity relationships (SAR) and for the rational design of next-generation derivatives.

Molecular Structure and Spectroscopic Characterization

The molecular structure of this compound is characterized by a planar quinoline core with a bromine atom at the 7-position and a methyl carboxylate group at the 4-position. The presence of these substituents significantly influences the electron distribution within the aromatic system and, consequently, its spectroscopic properties.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules. The predicted ¹H and ¹³C NMR spectra of this compound provide valuable insights into its chemical environment.

2.1.1. Predicted ¹H NMR Spectrum

The ¹H NMR spectrum is expected to exhibit distinct signals for the aromatic protons and the methyl ester protons. The chemical shifts are influenced by the electron-withdrawing nature of the bromine atom and the carboxylate group, as well as the anisotropic effects of the aromatic rings.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (Hz) |

| H2 | ~8.9 | d | J ≈ 4.5 |

| H3 | ~7.8 | d | J ≈ 4.5 |

| H5 | ~8.2 | d | J ≈ 8.7 |

| H6 | ~7.7 | dd | J ≈ 8.7, 2.0 |

| H8 | ~8.4 | d | J ≈ 2.0 |

| -OCH₃ | ~4.0 | s | - |

Predictions are based on established substituent effects on the quinoline ring system and may vary depending on the solvent and experimental conditions.

2.1.2. Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will provide information on the carbon framework of the molecule. The chemical shifts of the carbon atoms are influenced by the electronegativity of the attached atoms and the overall electronic environment. Online prediction tools can provide an initial estimate of these shifts.[2]

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon | Predicted Chemical Shift (ppm) |

| C2 | ~150 |

| C3 | ~122 |

| C4 | ~148 |

| C4a | ~128 |

| C5 | ~129 |

| C6 | ~130 |

| C7 | ~124 |

| C8 | ~137 |

| C8a | ~149 |

| C=O | ~165 |

| -OCH₃ | ~53 |

These are estimated values and require experimental verification.

2.1.3. Experimental Protocol for NMR Spectroscopy

A standard protocol for acquiring high-quality NMR spectra is crucial for accurate structural determination.

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry 5 mm NMR tube.

-

Instrument Setup: Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal signal dispersion.

-

¹H NMR Acquisition: Acquire the spectrum using a standard pulse program. Typical parameters include a 30° pulse angle, a 2-second relaxation delay, and 16-32 scans.

-

¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence (e.g., zgpg30). A longer relaxation delay (5 seconds) and a larger number of scans (1024 or more) may be necessary due to the lower natural abundance of ¹³C and longer relaxation times.

-

2D NMR Experiments: To unambiguously assign the proton and carbon signals, it is highly recommended to perform 2D NMR experiments such as COSY (H-H correlation), HSQC (direct C-H correlation), and HMBC (long-range C-H correlation).

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for the aromatic C-H, C=N, C=C, and C-Br bonds, as well as the ester C=O and C-O bonds.

Table 3: Predicted IR Absorption Bands for this compound

| Functional Group | Vibration | Predicted Wavenumber (cm⁻¹) |

| Aromatic C-H | Stretch | 3100-3000 |

| C=O (Ester) | Stretch | 1725-1705 |

| C=N (Quinoline) | Stretch | 1620-1580 |

| C=C (Aromatic) | Stretch | 1600-1450 |

| C-O (Ester) | Stretch | 1300-1100 |

| C-Br | Stretch | 650-550 |

The exact positions of the absorption bands can be influenced by the molecular environment and physical state of the sample.

2.2.1. Experimental Protocol for IR Spectroscopy

-

Sample Preparation: For a solid sample, the KBr pellet method is commonly used. Mix a small amount of the sample (1-2 mg) with approximately 100-200 mg of dry KBr powder and press into a transparent pellet. Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used for direct analysis of the solid sample.

-

Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹ using a Fourier Transform Infrared (FTIR) spectrometer.

-

Data Analysis: Identify the characteristic absorption bands and correlate them to the functional groups present in the molecule.

Synthesis of this compound

The synthesis of this compound can be achieved through a multi-step process, typically involving the construction of the quinoline ring followed by esterification. The Pfitzinger reaction is a classic and versatile method for the synthesis of quinoline-4-carboxylic acids.[3][4]

Proposed Synthetic Pathway

A plausible synthetic route involves the Pfitzinger reaction of a substituted isatin with a suitable carbonyl compound to form the corresponding 7-bromoquinoline-4-carboxylic acid, followed by esterification.

Diagram 1: Proposed Synthetic Pathway

Caption: Proposed two-step synthesis of this compound.

Step-by-Step Experimental Protocol

Step 1: Synthesis of 7-Bromoquinoline-4-carboxylic Acid via Pfitzinger Reaction

-

Reaction Setup: In a round-bottom flask, dissolve 5-bromoisatin in an ethanolic solution of potassium hydroxide.

-

Addition of Reactant: To this solution, add pyruvic acid dropwise with stirring.

-

Reaction Conditions: Heat the mixture to reflux for several hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

Work-up: After completion, cool the reaction mixture and acidify with a suitable acid (e.g., HCl) to precipitate the product.

-

Purification: Collect the solid by filtration, wash with water, and recrystallize from a suitable solvent (e.g., ethanol or acetic acid) to obtain pure 7-bromoquinoline-4-carboxylic acid.

Step 2: Esterification of 7-Bromoquinoline-4-carboxylic Acid

-

Reaction Setup: Suspend 7-bromoquinoline-4-carboxylic acid in an excess of methanol in a round-bottom flask.

-

Catalyst Addition: Add a catalytic amount of concentrated sulfuric acid.

-

Reaction Conditions: Heat the mixture to reflux for several hours, monitoring the reaction by TLC.

-

Work-up: After the reaction is complete, cool the mixture and neutralize the excess acid with a base (e.g., sodium bicarbonate solution).

-

Extraction and Purification: Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford pure this compound.

Conformational Analysis: A Computational Approach

In the absence of experimental data from X-ray crystallography, computational chemistry provides a powerful tool for investigating the conformational preferences of this compound.[5] Density Functional Theory (DFT) calculations can be employed to determine the lowest energy conformation and to explore the rotational barrier of the methyl carboxylate group.

The Rotational Barrier of the Ester Group

The primary conformational flexibility in this compound arises from the rotation around the C4-C(O) single bond. The planarity of the quinoline ring is expected to be maintained. The orientation of the methyl carboxylate group relative to the quinoline ring will be determined by a balance of steric and electronic effects.

Diagram 2: Conformational Analysis Workflow

Caption: Workflow for computational conformational analysis.

Protocol for DFT Calculations

-

Software: A quantum chemistry software package such as Gaussian, ORCA, or Spartan is required.

-

Initial Structure: Build the initial 3D structure of this compound using a molecular editor.

-

Conformational Search: Perform an initial conformational search using a molecular mechanics force field (e.g., MMFF94) to identify low-energy starting geometries.

-

Geometry Optimization: Optimize the geometry of the most stable conformers using DFT at a suitable level of theory, for example, the B3LYP functional with the 6-31G(d) basis set.[5]

-

Frequency Calculation: Perform a frequency calculation on the optimized structures to confirm that they are true energy minima (no imaginary frequencies) and to obtain thermodynamic data.

-

Potential Energy Surface (PES) Scan: To determine the rotational barrier of the methyl carboxylate group, perform a relaxed PES scan by systematically rotating the dihedral angle defined by the atoms C3-C4-C(O)-O(Me) and calculating the energy at each step.

Conclusion

This technical guide has provided a comprehensive overview of the molecular structure, spectroscopic properties, synthesis, and conformational analysis of this compound. While specific experimental data for this compound is limited in the public domain, this guide offers a robust framework based on established chemical principles and computational methods for its study. The detailed protocols provided herein are intended to empower researchers to synthesize, characterize, and further investigate this promising molecule for applications in drug discovery and materials science. The insights into its conformational behavior will be particularly valuable for understanding its interactions with biological targets and for the rational design of more potent and selective derivatives.

References

- Pfitzinger, W. (1886). Chinolinderivate aus Isatinsäure. Journal für Praktische Chemie, 33(1), 100.

- BenchChem. (2025). Application Notes: Synthesis of Quinoline-4-Carboxylic Acid via Pfitzinger Condensation.

- BenchChem. (2025). Application Notes and Protocols for the Pfitzinger Reaction in Quinoline-4-Carboxylic Acid Synthesis.

- ResearchGate. (2017). Recent Advances in Synthesis of Quinoline-4-Carboxylic Acid and their Biological Evaluation: A Review.

- Revues Scientifiques Marocaines. (2022). RECENT ACHIEVEMENTS IN THE SYNTHESIS OF QUINOLINE-4-CARBOXYLIC ACID AND ITS DERIVATIVES.

- Wikipedia. (n.d.). Pfitzinger reaction.

- ResearchGate. (2021). Synthetic route to quinoline‐4‐carboxyl derivatives.

- Yamada, K., & Inokuma, T. (2023). Evaluation of quantum chemistry calculation methods for conformational analysis of organic molecules using A-value estimation as a benchmark test. RSC Advances, 13(52), 36349-36355.

- PubMed Central. (2023). Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction.

- ACS Publications. (2023). Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction.

- ChemRxiv. (2022). Best Practice DFT Protocols for Basic Molecular Computational Chemistry.

-

CASPRE - 13C NMR Predictor. (n.d.). Retrieved from [Link]

-

NMRDB.org. (n.d.). Predict 1H proton NMR spectra. Retrieved from [Link]

-

NMRDB.org. (n.d.). Predict 13C carbon NMR spectra. Retrieved from [Link]

- YouTube. (2022, August 7). Predict NMR spectra in seconds | Free Application | NMR Analysis | 1H NMR | 13C NMR.

- YouTube. (2017, November 28). How to predict the 13C NMR spectrum of a compound.

- Chemaxon. (n.d.). NMR Predictor.

- Morganton Scientific. (2024, June 27). Analyzing Carbon-13 NMR Spectra to Predict Chemical Shifts of Carbon Compounds using Machine Learning Algorithms.

- ACS Publications. (2023). CONFPASS: Fast DFT Re-Optimizations of Structures from Conformation Searches.

- PubMed Central. (n.d.). CONFPASS: Fast DFT Re-Optimizations of Structures from Conformation Searches.

- ResearchGate. (2025). DFT Study of the Structure and Property of Small Organic Hole-Transporting Molecules.

- ChemicalBook. (n.d.). 7-BROMO-4-CHLOROQUINOLINE(75090-52-7) 1H NMR spectrum.

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. CASPRE [caspre.ca]

- 3. Pfitzinger reaction - Wikipedia [en.wikipedia.org]

- 4. benchchem.com [benchchem.com]

- 5. Evaluation of quantum chemistry calculation methods for conformational analysis of organic molecules using A -value estimation as a benchmark test - RSC Advances (RSC Publishing) DOI:10.1039/D3RA06783A [pubs.rsc.org]

A Technical Guide to Methyl 7-bromoquinoline-4-carboxylate for Researchers and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of Methyl 7-bromoquinoline-4-carboxylate, a key building block in medicinal chemistry. This document is intended for researchers, scientists, and drug development professionals, offering insights into its commercial availability, synthesis, quality control, and applications, with a focus on facilitating its use in drug discovery programs.

Introduction: The Quinoline Scaffold in Medicinal Chemistry

The quinoline motif is a privileged scaffold in drug discovery, forming the core of numerous therapeutic agents with a wide array of biological activities, including anticancer, antibacterial, and antiviral properties.[1][2] The strategic functionalization of the quinoline ring system allows for the fine-tuning of a molecule's physicochemical properties and its interactions with biological targets. This compound, with its bromine atom at the 7-position and a methyl ester at the 4-position, offers synthetic handles for diversification, making it a valuable starting material for the synthesis of compound libraries for high-throughput screening.

Commercial Availability

This compound is available from several commercial suppliers, catering to the needs of research and development laboratories. The typical purity offered is ≥95%, with the compound supplied as a solid. Researchers should always consult the supplier's certificate of analysis for lot-specific purity and analytical data.

| Supplier | Product Number/CAS | Typical Purity | Available Quantities |

| Sigma-Aldrich (Ambeed, Inc.) | AMBH303C6251 (CAS: 220844-76-8) | 95% | 100 mg - 5 g |

| CymitQuimica (Indagoo) | IN-DA007PTW (CAS: 220844-76-8) | 98% | 100 mg - 5 g |

| ChemUniverse | P83849 (CAS: 220844-76-8) | 98% | 100 mg - 1 g |

Synthesis of this compound

The synthesis of this compound can be approached through a multi-step sequence, beginning with the construction of the quinoline core, followed by esterification. A plausible and commonly employed route is the Gould-Jacobs reaction to form the quinoline ring system, followed by esterification of the resulting carboxylic acid.[3]

Caption: General Synthetic Workflow.

Experimental Protocol: Synthesis of 7-Bromoquinoline-4-carboxylic acid (Precursor)

This protocol is based on established methodologies for the synthesis of similar quinoline derivatives.[4]

-

Condensation: A mixture of 3-bromoaniline (1.0 equivalent) and diethyl ethoxymethylenemalonate (1.0-1.2 equivalents) is heated at 100-120°C for 1-2 hours. The reaction progress can be monitored by thin-layer chromatography (TLC). Upon completion, the ethanol formed during the reaction is removed under reduced pressure.

-

Thermal Cyclization: The crude condensation product is added to a high-boiling point solvent, such as Dowtherm A or diphenyl ether, and heated to approximately 240-260°C for 30-60 minutes. The reaction is monitored by TLC.

-

Precipitation and Isolation: After cooling, a hydrocarbon solvent (e.g., hexane) is added to precipitate the product, ethyl 7-bromo-4-hydroxyquinoline-3-carboxylate. The solid is collected by filtration and washed with the hydrocarbon solvent.

-

Hydrolysis: The ethyl ester is then hydrolyzed to the corresponding carboxylic acid by heating with an aqueous solution of sodium hydroxide. Subsequent acidification with a mineral acid (e.g., HCl) precipitates 7-bromoquinoline-4-carboxylic acid, which can be collected by filtration and dried.

Experimental Protocol: Esterification to this compound

The final step is a standard Fischer esterification.

-

Reaction Setup: 7-Bromoquinoline-4-carboxylic acid is suspended in methanol. A catalytic amount of a strong acid, such as concentrated sulfuric acid, is added.

-

Reflux: The mixture is heated to reflux and maintained at this temperature for several hours, with reaction progress monitored by TLC.

-

Work-up and Purification: Upon completion, the reaction mixture is cooled, and the excess methanol is removed under reduced pressure. The residue is neutralized with a weak base (e.g., sodium bicarbonate solution) and extracted with an organic solvent (e.g., ethyl acetate). The organic layer is then washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated to yield the crude product.

-

Purification: The crude this compound can be purified by recrystallization from a suitable solvent or by column chromatography on silica gel.

Quality Control and Analytical Characterization

To ensure the identity, purity, and quality of this compound, a series of analytical techniques should be employed.

Caption: Quality Control Workflow.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The spectrum should show signals corresponding to the aromatic protons on the quinoline ring, a singlet for the methyl ester protons, and potentially a signal for the C2-proton of the quinoline. The coupling patterns of the aromatic protons will be indicative of the substitution pattern.

-

¹³C NMR: The spectrum will display signals for all 11 carbon atoms in the molecule, including the carbonyl carbon of the ester, the carbons of the quinoline ring, and the methyl carbon of the ester.

High-Performance Liquid Chromatography (HPLC)

HPLC is the primary method for determining the purity of this compound. A reverse-phase HPLC method is typically suitable for this type of aromatic compound.[7][8]

Typical HPLC Method Parameters:

| Parameter | Condition |

| Column | C18 Reverse-Phase (e.g., 4.6 mm x 150 mm, 5 µm) |

| Mobile Phase A | 0.1% Phosphoric acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient Elution | A typical gradient would be from a lower to a higher percentage of Mobile Phase B over 15-20 minutes to ensure the elution of any potential impurities. |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 10 µL |

| Column Temperature | 30 °C |

| Detection | UV at a wavelength where the quinoline chromophore has significant absorbance (e.g., 254 nm or 289 nm). |

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight of the compound. The expected molecular weight for C₁₁H₈BrNO₂ is approximately 266.09 g/mol .[9][10] The isotopic pattern of bromine (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio) should be observable in the mass spectrum.

Applications in Drug Discovery

This compound is a valuable building block for the synthesis of more complex molecules with potential therapeutic applications, particularly in the field of oncology.[2][11] The bromine atom at the 7-position serves as a versatile handle for various cross-coupling reactions, such as Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings, allowing for the introduction of a wide range of substituents.[12] The methyl ester at the 4-position can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with amines to form amides, a common functional group in many drug molecules.

Derivatives of 7-bromoquinolines have been explored as:

-

Kinase Inhibitors: The quinoline scaffold is a well-established hinge-binding motif for many protein kinases, which are key targets in cancer therapy.[2]

-

Antibacterial Agents: Bromoquinoline derivatives have been investigated for their potential to inhibit bacterial enzymes, such as dihydrofolate reductase.[11]

-

Antiparasitic Agents: The quinoline core is famously found in antimalarial drugs, and research into new quinoline-based antiparasitic agents is ongoing.[1]

Safety and Handling

This compound should be handled by trained personnel in a well-ventilated laboratory, preferably in a fume hood. Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times.

Hazard Statements (based on supplier information):

-

Harmful if swallowed.

-

Causes skin irritation.

-

Causes serious eye irritation.

-

May cause respiratory irritation.

Precautionary Measures:

-

Avoid breathing dust, fumes, gas, mist, vapors, or spray.

-

Wash skin thoroughly after handling.

-

In case of contact with eyes, rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

-

Store in a dry, well-ventilated place. Keep the container tightly closed. For long-term storage, it is recommended to store in a freezer under -20°C.

Conclusion

This compound is a versatile and commercially available building block with significant potential in drug discovery and medicinal chemistry. Its well-defined structure and reactive functional groups allow for the synthesis of diverse compound libraries for screening against a variety of biological targets. This guide provides a foundational understanding of its synthesis, quality control, and applications, empowering researchers to effectively utilize this compound in their research endeavors.

References

- Moor, L. F. E., Vasconcelos, T. R. A., Reis, R. da R., Pinto, L. S. S., & da Costa, T. M. (2021). Quinoline: An Attractive Scaffold in Drug Design. Mini-Reviews in Medicinal Chemistry, 21(16), 2209–2226.

- BenchChem. (2025). Application Note: HPLC and Purification Methods for 2-(1-Adamantyl)quinoline-4-carboxylic acid. BenchChem.

- The Royal Society of Chemistry. (2019). Supporting Information - NanocrystallineCdS thin film as heterogenous, recyclable, catalyst for effective synthesis of Dihydropyrimidinones and a new class of carbazolyldihydropyrimidinones via an improved Biginelli protocol. The Royal Society of Chemistry.

- BenchChem. (2025). Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Quantification of Quinoline-2-carboxylic Acid. BenchChem.

- BenchChem. (2025). Application Notes and Protocols: 7-Bromo-4-hydroxy-2-phenylquinoline in Organic Synthesis. BenchChem.

- BenchChem. (2025). An In-depth Technical Guide to the Synthesis of 7-Bromo-4-chloro-8-methylquinoline. BenchChem.

- ChemShuttle. (n.d.).

- BenchChem. (2025).

- Sigma-Aldrich. (n.d.).

- BenchChem. (2025). The Synthesis of 7-Bromo-4-chloro-8-methylquinoline: A Technical Guide to Key Intermediates and Experimental Protocols. BenchChem.

- Arkat USA. (n.d.). On the role of ”mental leaps” in small-molecule structure elucidation by NMR spectroscopy.

- ChemUniverse. (n.d.).

- CymitQuimica. (n.d.).

- ChemicalBook. (n.d.). 7-Bromoquinoline(4965-36-0) 1H NMR. ChemicalBook.

- ChemBK. (n.d.).

- HETEROCYCLES. (2005). A CONVENIENT PROCEDURE FOR THE SYNTHESIS OF SUBSTITUTED 4-METHYLAMINOCOUMARINS. HETEROCYCLES, 65(12), 2937.

- PubMed. (2021). Quinoline: An Attractive Scaffold in Drug Design. PubMed.

- ResearchGate. (2025). Development of a SPE/HPLC/DAD method for the determination of antileishmanial 2-substituted quinolines and metabolites in rat plasma.

- Google Patents. (n.d.). CN102875465A - Method for preparing 7-bromoisoquinoline.

- ChemicalBook. (n.d.). 7-BROMO-4-CHLOROQUINOLINE(75090-52-7) 1H NMR spectrum. ChemicalBook.

- MedChemExpress. (n.d.). 7-Bromoquinoline-4-carboxylic acid-COA-236793. MedChemExpress.

- Revues Scientifiques Marocaines. (2022).

- PubMed. (2017). An overview of quinoline as a privileged scaffold in cancer drug discovery. PubMed.

- MedChemComm (RSC Publishing). (n.d.). Design, synthesis and initial biological evaluation of a novel pladienolide analog scaffold.